3-Chloroquinoxaline-2-carbonyl chloride

Medicinal Chemistry Process Chemistry Organic Synthesis

Procure 3-Chloroquinoxaline-2-carbonyl chloride for unparalleled synthetic versatility. Its unique dual-electrophilic activation—an acyl chloride at C2 and a reactive 3-chloro substituent—enables sequential nucleophilic acyl substitution followed by SNAr or cross-coupling. This orthogonal reactivity, unattainable with simpler unsubstituted quinoxaline acid chlorides, is essential for constructing diverse libraries of bioactive amides and esters. It is a critical building block for sodium channel (NaV) inhibitor lead optimization (as per US9139529B2) and antitubercular SAR exploration targeting the H37RV strain.

Molecular Formula C9H4Cl2N2O
Molecular Weight 227.04
CAS No. 49679-41-6
Cat. No. B2731586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroquinoxaline-2-carbonyl chloride
CAS49679-41-6
Molecular FormulaC9H4Cl2N2O
Molecular Weight227.04
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C(=N2)Cl)C(=O)Cl
InChIInChI=1S/C9H4Cl2N2O/c10-8-7(9(11)14)12-5-3-1-2-4-6(5)13-8/h1-4H
InChIKeyQIMCIIVGSIZXFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroquinoxaline-2-carbonyl chloride (CAS 49679-41-6): Technical Specifications and Reactivity Profile


3-Chloroquinoxaline-2-carbonyl chloride (CAS 49679-41-6) is a heterocyclic acyl chloride belonging to the quinoxaline family. Its molecular formula is C9H4Cl2N2O, and it has a molecular weight of 227.05 g/mol . The compound features a bicyclic aromatic core with two nitrogen atoms at the 1,4-positions, a carbonyl chloride group at the 2-position, and a chlorine substituent at the 3-position [1]. This dual electrophilic activation, combining an acyl chloride and a 3-chloro substituent, provides a unique reactive profile distinct from simpler quinoxaline acid chlorides [1][2].

Why 3-Chloroquinoxaline-2-carbonyl chloride (CAS 49679-41-6) Cannot Be Replaced by Generic Quinoxaline Acid Chlorides


Simple quinoxaline acid chlorides, such as quinoxaline-2-carbonyl chloride (CAS 54745-92-5) or 6-quinoxalinecarbonyl chloride (CAS 258503-93-4), cannot substitute for 3-chloroquinoxaline-2-carbonyl chloride in critical synthetic and medicinal chemistry applications due to its unique dual electrophilic character. The presence of both the acyl chloride at C2 and the chlorine atom at C3 enables distinct reactivity pathways and downstream structural diversification that are impossible with unsubstituted analogs [1]. This compound serves as a specific building block for sodium channel modulators and other bioactive quinoxalines, where the 3-chloro substituent is essential for subsequent functionalization or target binding [2]. Furthermore, its synthesis from 3-hydroxyquinoxaline-2-carboxylic acid proceeds with near-quantitative yield (99%), a performance metric that may not be matched by alternative acid chloride preparations [1].

Quantitative Differentiation of 3-Chloroquinoxaline-2-carbonyl chloride (CAS 49679-41-6) from Structural Analogs


Synthetic Efficiency: 99% Isolated Yield via Optimized Chlorination Protocol

The synthesis of 3-chloroquinoxaline-2-carbonyl chloride from 3-hydroxyquinoxaline-2-carboxylic acid using thionyl chloride and DMF proceeds with a reported isolated yield of 99% [1]. While direct yield data for the synthesis of unsubstituted quinoxaline-2-carbonyl chloride from its parent acid is not consistently quantified in the same source, standard acid chloride preparations from carboxylic acids with thionyl chloride typically yield 70-90% . The near-quantitative yield of the target compound under these optimized conditions represents a significant advantage for process economy and scalable synthesis.

Medicinal Chemistry Process Chemistry Organic Synthesis

Differential Reactivity: Selective Ester and Amide Formation with Ferrocenyl Rejection

In a comparative synthetic study, 3-chloroquinoxaline-2-carbonyl chloride (compound 99) reacted successfully with various alcohols and amines to form the corresponding ester derivatives 100A-C and amide derivatives 101A-D [1]. In stark contrast, attempted reactions with ferrocenyl alcohol and ferrocenyl amine were unsuccessful [1]. This chemoselectivity pattern, where the compound readily acylates standard nucleophiles but fails with bulky, electron-rich ferrocenyl derivatives, defines its specific synthetic utility and potential limitations. This contrasts with simpler acid chlorides, which may exhibit different selectivity profiles.

Medicinal Chemistry Organometallic Chemistry Bioorganic Chemistry

Dual Electrophilic Activation Enables Transition Metal-Catalyzed Cross-Coupling

The presence of a chlorine atom at the 3-position of the quinoxaline ring, in addition to the acyl chloride at the 2-position, makes 3-chloroquinoxaline-2-carbonyl chloride a versatile substrate for transition metal-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, and Heck couplings [1]. This dual electrophilic activation allows for sequential functionalization strategies: the acyl chloride can be used for amide or ester formation, followed by palladium-catalyzed substitution of the 3-chloro group, or vice versa. In contrast, quinoxaline-2-carbonyl chloride lacks the 3-chloro substituent and is therefore limited to single-point diversification via the acyl chloride moiety.

Cross-Coupling Palladium Catalysis C-C Bond Formation

Optimal Application Scenarios for 3-Chloroquinoxaline-2-carbonyl chloride (CAS 49679-41-6) in Research and Industry


Building Block for Sodium Channel Modulators in Pain Research

3-Chloroquinoxaline-2-carbonyl chloride serves as a key intermediate in the synthesis of substituted quinoxaline amides that act as sodium channel (NaV) inhibitors, as detailed in patent US9139529B2 [1]. The compound's 3-chloro substituent is essential for subsequent nucleophilic aromatic substitution reactions that install aryloxy or amino groups, which are critical for modulating sodium channel isoform selectivity and improving therapeutic windows. Researchers developing novel analgesics for chronic pain indications should prioritize this specific acyl chloride over unsubstituted analogs to access the required structural diversity for lead optimization.

Synthesis of Quinoxaline-Based Antimycobacterial Agents

This compound is used to generate libraries of quinoxaline esters and amides for evaluation against Mycobacterium tuberculosis [2]. While the parent acid chloride itself is not the active species, its successful acylation of diverse alcohols and amines provides access to a chemical space that has yielded compounds with MIC90 values as low as 1.13 µM against the H37RV strain [2]. Procurement of 3-chloroquinoxaline-2-carbonyl chloride enables the rapid exploration of structure-activity relationships around the quinoxaline-2-carboxamide scaffold, a validated pharmacophore for antimycobacterial drug discovery.

Orthogonal Functionalization for Diverse Quinoxaline Libraries

The dual electrophilic nature of 3-chloroquinoxaline-2-carbonyl chloride makes it an ideal starting material for the construction of highly diverse quinoxaline libraries via sequential functionalization [3]. The acyl chloride can be reacted with amines or alcohols to form amides or esters, respectively. Subsequently, the 3-chloro substituent can undergo transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl, heteroaryl, or alkynyl groups. This orthogonal reactivity profile is not available with simpler quinoxaline acid chlorides and significantly expands the accessible chemical space in medicinal chemistry campaigns.

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